N-(2-amino-2-oxoethyl)-3-phenylacrylamide
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Overview
Description
N-(2-amino-2-oxoethyl)-3-phenylacrylamide, also known as AOA, is a synthetic compound that has been widely studied for its potential use in scientific research. AOA is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes. In
Mechanism of Action
N-(2-amino-2-oxoethyl)-3-phenylacrylamide acts as a suicide inhibitor, meaning it irreversibly binds to the active site of the enzyme and prevents it from functioning. This compound binds to the enzyme through the formation of a covalent bond between the amino group of this compound and the active site of the enzyme. This binding prevents the enzyme from functioning, leading to the inhibition of the targeted cellular process.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of asparagine synthetase by this compound leads to a decrease in the synthesis of asparagine, which can affect protein synthesis. Inhibition of glutamine synthetase by this compound leads to a decrease in the synthesis of glutamine, which can affect nitrogen metabolism. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-amino-2-oxoethyl)-3-phenylacrylamide has several advantages for use in lab experiments. Its small size allows it to easily penetrate cell membranes, making it a valuable tool for studying cellular processes. This compound is also a suicide inhibitor, meaning it irreversibly binds to the enzyme, providing a long-lasting effect. However, this compound has limitations as well. Its irreversible binding to the enzyme can make it difficult to study the effects of enzyme inhibition over time. Additionally, this compound may have off-target effects, meaning it may inhibit other enzymes in addition to the targeted enzyme.
Future Directions
There are several future directions for research on N-(2-amino-2-oxoethyl)-3-phenylacrylamide. One area of research is the development of more selective inhibitors of asparagine synthetase and glutamine synthetase. Another area of research is the use of this compound in combination with other drugs to enhance its effectiveness against cancer cells. Additionally, research is needed to better understand the off-target effects of this compound and how they may impact its use in scientific research.
In conclusion, this compound is a valuable tool for studying cellular processes and has been widely used in scientific research. Its ability to inhibit the activity of enzymes involved in cellular processes has provided valuable insights into the role of these enzymes in cellular processes. However, further research is needed to fully understand the advantages and limitations of this compound and its potential future applications in scientific research.
Synthesis Methods
The synthesis of N-(2-amino-2-oxoethyl)-3-phenylacrylamide involves the reaction of 3-phenylacrylamide with glycine in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure this compound. This method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-3-phenylacrylamide has been used in various scientific research studies due to its ability to inhibit the activity of enzymes involved in cellular processes. This compound has been shown to inhibit the activity of the enzyme asparagine synthetase, which is involved in the synthesis of asparagine, an amino acid essential for protein synthesis. This compound has also been shown to inhibit the activity of the enzyme glutamine synthetase, which is involved in the synthesis of glutamine, an amino acid essential for nitrogen metabolism. These studies have provided valuable insights into the role of these enzymes in cellular processes.
Properties
IUPAC Name |
(E)-N-(2-amino-2-oxoethyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)8-13-11(15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)(H,13,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIAKMOQLAWLCD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.